4-Chloro-2-fluoro-3-hydroxybenzoic acid
Description
4-Chloro-2-fluoro-3-hydroxybenzoic acid is a halogenated hydroxybenzoic acid derivative with the molecular formula C₇H₄ClFO₃ (calculated molecular weight: 190.55 g/mol). The hydroxyl (-OH), chloro (-Cl), and fluoro (-F) substituents at positions 3, 4, and 2, respectively, influence its reactivity and biological activity, making it a candidate for synthetic derivatization.
Properties
Molecular Formula |
C7H4ClFO3 |
|---|---|
Molecular Weight |
190.55 g/mol |
IUPAC Name |
4-chloro-2-fluoro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4ClFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12) |
InChI Key |
QOSPHTNGXCTFNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-fluoro-3-hydroxybenzoic acid typically involves the halogenation of 3-hydroxybenzoic acid derivatives. One common method includes the introduction of chloro and fluoro groups through electrophilic aromatic substitution reactions. For instance, starting with 3-hydroxybenzoic acid, chlorination can be achieved using thionyl chloride (SOCl2) under reflux conditions, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The chloro and fluoro substituents can be reduced under specific conditions, although this is less common.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products:
Oxidation: 4-Chloro-2-fluoro-3-oxobenzoic acid.
Reduction: 4-Chloro-2-fluoro-3-hydroxybenzyl alcohol.
Substitution: 4-Methoxy-2-fluoro-3-hydroxybenzoic acid.
Scientific Research Applications
4-Chloro-2-fluoro-3-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions, particularly those involving halogenated aromatic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-3-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of chloro and fluoro groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
The following table highlights key structural analogs and their properties:
Key Observations:
- Substituent Position Effects : The position of halogens and hydroxyl groups significantly alters physicochemical properties. For example, 4-Chloro-2,3-difluorobenzoic acid lacks a hydroxyl group, reducing hydrogen-bonding capacity compared to the target compound.
- Synthetic Accessibility : 3-Chloro-4-fluoro-2-hydroxybenzoic acid achieves a 91.0% yield via optimized routes involving intermediates like 2-chloro-1-fluoro-3-(methoxymethoxy)benzene , whereas the target compound’s synthesis may require tailored halogenation strategies.
Pharmacological and Agrochemical Relevance
- Herbicidal Activity: Compounds like 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid () highlight the importance of halogen and methoxy/hydroxy substitutions in herbicidal efficacy. Replacing -OCH₃ with -OH (as in the target compound) may enhance solubility but reduce stability in field conditions .
- Drug Development : Caffeic acid (3,4-dihydroxybenzoic acid derivative, ) demonstrates the role of hydroxyl groups in antioxidant and anti-inflammatory activity. The target compound’s hydroxyl and halogen positions could similarly influence its pharmacokinetic profile.
Commercial and Research Availability
- 4-(3-Chloro-4-fluorophenyl)benzoic acid (CAS 195457-73-9) is commercially available at ~$180–$680 per gram (), indicating high costs for specialized halogenated benzoic acids. The target compound’s niche substitution pattern may place it in a similar price range.
- 3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid () exemplifies advanced derivatives used in ligand design, underscoring the versatility of chloro-fluoro-hydroxybenzoic acid scaffolds in drug discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
